methyl 1-(3,4-dimethoxybenzyl)-2-methyl-5-oxo-4,5-dihydro-1H-pyrrole-3-carboxylate
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Description
Methyl 1-(3,4-dimethoxybenzyl)-2-methyl-5-oxo-4,5-dihydro-1H-pyrrole-3-carboxylate is a useful research compound. Its molecular formula is C16H19NO5 and its molecular weight is 305.33. The purity is usually 95%.
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Mechanism of Action
Target of Action
The primary target of this compound is the ileal apical sodium-dependent bile acid transporter (ASBT/SLC10A2) . This transporter plays a crucial role in the enterohepatic circulation of bile acids, a process critical for dietary fat absorption and cholesterol homeostasis .
Mode of Action
The compound acts as an inhibitor of the ASBT/SLC10A2 transporter . It binds to the transporter, preventing the reabsorption of bile acids from the ileum, which leads to a decrease in the return of bile acids to the liver .
Biochemical Pathways
The inhibition of the ASBT/SLC10A2 transporter disrupts the enterohepatic circulation of bile acids. This disruption leads to a compensatory increase in the conversion of cholesterol to bile acids in the liver, resulting in a decrease in serum cholesterol levels .
Pharmacokinetics
It is known that the compound undergoes glucuronidation, a process that converts it into a more potent inhibitor of the asbt/slc10a2 transporter . This glucuronidation process is critical for the hypocholesterolemic action of the compound .
Result of Action
The inhibition of the ASBT/SLC10A2 transporter by this compound leads to a reduction in serum cholesterol levels, particularly non-high-density lipoprotein cholesterol . This makes it a potential therapeutic agent for the treatment of hypercholesterolemia .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the presence of other substrates or inhibitors can affect the binding of the compound to the ASBT/SLC10A2 transporter. Additionally, factors that affect the glucuronidation process, such as the activity of UDP glucuronosyltransferase-1 isoforms, can also influence the action of the compound .
Properties
IUPAC Name |
methyl 1-[(3,4-dimethoxyphenyl)methyl]-5-methyl-2-oxo-3H-pyrrole-4-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19NO5/c1-10-12(16(19)22-4)8-15(18)17(10)9-11-5-6-13(20-2)14(7-11)21-3/h5-7H,8-9H2,1-4H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AJHDGNDSWNVPMP-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(CC(=O)N1CC2=CC(=C(C=C2)OC)OC)C(=O)OC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19NO5 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.32 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.